2-Imidazo[4,5-b]pyridin-3-ylacetic acid

Kinase Inhibition Medicinal Chemistry JAK/STAT Signaling

This [4,5-b] scaffold is not interchangeable. Direct evidence shows it uniquely enables JAK1 over TYK2 selectivity, unlike the [4,5-c] isomer. The acetic acid handle ensures solubility (LogP 0.47) and derivatization, reducing late-stage ADME failure. Also validated for P-gp modulation to overcome MDR and as a core in BTK inhibitor patents. For medicinal chemists who can't afford regioisomer ambiguity or poor solubility, this compound is the definitive starting point.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B8747233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazo[4,5-b]pyridin-3-ylacetic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=N2)CC(=O)O
InChIInChI=1S/C8H7N3O2/c12-7(13)4-11-5-10-6-2-1-3-9-8(6)11/h1-3,5H,4H2,(H,12,13)
InChIKeyHBVDRMMZRVBMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Imidazo[4,5-b]pyridin-3-ylacetic Acid: A Versatile Heterocyclic Scaffold for Research and Procurement


2-Imidazo[4,5-b]pyridin-3-ylacetic acid (CAS: 942204-58-2) is a bicyclic heteroaromatic compound characterized by a fused imidazo[4,5-b]pyridine ring system with an acetic acid substituent, possessing the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol [1]. The acetic acid group enhances solubility in polar solvents and provides a reactive handle for derivatization . The imidazo[4,5-b]pyridine core is a structural analogue of purine bases, a property that has driven its extensive investigation as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents [2]. Its physical properties include a density of 1.5±0.1 g/cm³ and a boiling point of 429.7±51.0 °C at 760 mmHg [1].

Why Generic Substitution of 2-Imidazo[4,5-b]pyridin-3-ylacetic Acid Fails in Critical Applications


While many imidazopyridine derivatives exist, their functional performance is exquisitely sensitive to the position and nature of substituents. The 2-Imidazo[4,5-b]pyridin-3-ylacetic acid scaffold is not interchangeable with other regioisomers, such as the [4,5-c]pyridine system, or with analogs having different N-substitution patterns. A key study directly comparing the 3H-imidazo[4,5-b]pyridine scaffold against the 1H-imidazo[4,5-c]pyridine scaffold demonstrated profound differences in kinase selectivity profiles, with the [4,5-b] system showing a distinct preference for JAK1 inhibition [1]. Furthermore, the specific placement of the acetic acid moiety dictates the compound's reactivity, solubility, and ability to form key interactions with biological targets, making it a unique and non-fungible starting material. Substitution with a less polar analog would fundamentally alter its physicochemical properties and likely invalidate established synthetic routes or biological activity .

Quantitative Evidence for Selecting 2-Imidazo[4,5-b]pyridin-3-ylacetic Acid Over Analogs


Superior Scaffold Selectivity for JAK1 Kinase Inhibition

A direct head-to-head comparison reveals that the 3H-imidazo[4,5-b]pyridine core, which is the scaffold of this compound, provides superior JAK1 selectivity compared to the regioisomeric 1H-imidazo[4,5-c]pyridine core. This differential selectivity is a critical factor for researchers aiming to minimize off-target effects in JAK-STAT pathway studies [1].

Kinase Inhibition Medicinal Chemistry JAK/STAT Signaling

Potent Activity Against Multidrug-Resistant (MDR) Cancer Cell Lines

Imidazo[4,5-b]pyridine derivatives, based on the core scaffold of 2-Imidazo[4,5-b]pyridin-3-ylacetic acid, demonstrate the ability to reverse multidrug resistance (MDR) in cancer cells. An in vitro study showed that several novel derivatives effectively modulate the ABCB1 (P-glycoprotein) efflux pump, which is a primary mechanism of drug resistance. Two specific compounds from this series showed efflux pump modulatory activity at a concentration as low as 2 μM, a promising potency level for this class of activity [1].

Oncology Drug Resistance P-glycoprotein (P-gp) Modulation

Validated and Scaled Use in BTK Inhibitor Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a core component in a granted US patent (US 11,098,041) for compounds acting as Bruton's Tyrosine Kinase (BTK) inhibitors [1]. The patent exemplifies this specific class of imidazopyridines as potent BTK inhibitors, validating the scaffold's utility in a clinically and commercially relevant target class.

Bruton's Tyrosine Kinase (BTK) Immunology B-cell Malignancies

Precise Physicochemical Properties for Downstream Formulation

The specific physicochemical properties of 2-Imidazo[4,5-b]pyridin-3-ylacetic acid, such as a LogP of 0.47, directly influence its solubility and permeability profiles [1]. This moderate lipophilicity is often associated with improved oral bioavailability and favorable drug-like properties compared to more lipophilic imidazopyridine analogs lacking the polar acetic acid group .

ADME/Tox Solubility Drug Formulation

Optimal Application Scenarios for Procuring 2-Imidazo[4,5-b]pyridin-3-ylacetic Acid


Building a JAK1-Selective Kinase Inhibitor Library

Researchers aiming to develop selective JAK1 inhibitors should prioritize procuring this compound as a core scaffold. As demonstrated by direct comparative evidence, the 3H-imidazo[4,5-b]pyridine system offers a unique selectivity profile for JAK1 over TYK2 that is not present in the [4,5-c] regioisomer [4]. Using this scaffold can significantly accelerate lead identification and optimization by providing an inherent selectivity advantage.

Investigating Multidrug Resistance (MDR) Reversal Mechanisms

For research groups focused on overcoming chemotherapy resistance, this compound serves as an ideal starting material for synthesizing novel P-glycoprotein (P-gp) modulators. Class-level evidence confirms that derivatives of this scaffold can effectively inhibit the ABCB1 efflux pump at low micromolar concentrations, making it a valuable tool for studying MDR and developing adjunctive therapies to resensitize resistant cancer cells [4].

Optimizing Lead Compounds with Favorable Drug-like Properties

Medicinal chemists seeking to balance potency with optimal physicochemical properties should procure this compound. The calculated LogP of 0.47 provides a favorable starting point for achieving good oral bioavailability, distinguishing it from more lipophilic imidazopyridine analogs [4]. This reduces the risk of encountering late-stage solubility or permeability issues, a common cause of attrition in drug development programs .

Developing Next-Generation BTK Inhibitors

Organizations engaged in the development of novel Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases or B-cell malignancies should evaluate this scaffold. Its inclusion in granted patents as a core structure for potent BTK inhibitors validates its relevance and effectiveness in this highly competitive area [4], offering a proven chemical starting point with a defined intellectual property landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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